5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole

CAS No.: 2253631-13-7

Cat. No.: VC4342226

Molecular Formula: C9H10BrF3N2O

Molecular Weight: 299.091

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2253631-13-7 |

|---|---|

| Molecular Formula | C9H10BrF3N2O |

| Molecular Weight | 299.091 |

| IUPAC Name | 5-bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole |

| Standard InChI | InChI=1S/C9H10BrF3N2O/c10-7-5-14-8(9(11,12)13)15(7)6-1-3-16-4-2-6/h5-6H,1-4H2 |

| Standard InChI Key | MKOCAWZEKRQITK-UHFFFAOYSA-N |

| SMILES | C1COCCC1N2C(=CN=C2C(F)(F)F)Br |

Introduction

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀BrF₃N₂O | |

| Molecular Weight | 299.091 g/mol | |

| IUPAC Name | 5-bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole | |

| PubChem CID | 137935880 | |

| SMILES | C1COCCC1N2C(=CN=C2C(F)(F)F)Br |

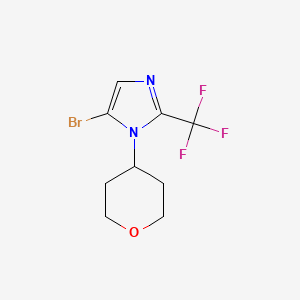

Chemical Structure and Functional Groups

The compound’s structure is defined by:

-

Imidazole Ring: A five-membered aromatic ring with two nitrogen atoms, providing π-electron density for potential hydrogen bonding or metal coordination.

-

Oxan-4-yl Group: A six-membered cyclic ether attached at position 1, enhancing solubility and membrane permeability. This group is commonly used in drug design to improve pharmacokinetic properties .

-

Trifluoromethyl Group (-CF₃): Positioned at C2, this strongly electron-withdrawing group increases metabolic stability and alters electronic interactions with biological targets .

-

Bromine Atom (Br): At C5, bromine introduces steric bulk and potential for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Comparative Analysis of Substituents

| Position | Group | Role | Impact on Reactivity |

|---|---|---|---|

| C1 | Oxan-4-yl | Solubility enhancer, steric protection | Reduces electrophilic substitution |

| C2 | Trifluoromethyl (-CF₃) | Electron withdrawal, stability | Deactivates ring toward electrophiles |

| C5 | Bromine | Leaving group, steric hindrance | Facilitates nucleophilic substitution |

Synthesis and Reactivity

Key Challenges and Considerations

-

Regioselectivity: The trifluoromethyl group at C2 may direct bromination to C5 due to its electron-withdrawing nature, but competing pathways (e.g., C4 substitution) require careful control.

-

Oxan-4-yl Introduction: Steric hindrance from the imidazole ring and -CF₃ group may necessitate high temperatures or polar aprotic solvents (e.g., DMF, DMSO).

Physicochemical and Computational Insights

Solubility and Stability

| Property | Value | Source |

|---|---|---|

| Solubility | Not reported; likely moderate due to oxan-4-yl group | |

| LogP (Predicted) | ~2.5–3.0 (lipophilic) |

-

Stability: The trifluoromethyl group and bromine atom confer resistance to oxidative degradation.

Computational Modeling

Molecular docking studies on related imidazoles (e.g., CLK1 inhibitors) highlight interactions with kinase ATP-binding pockets . The oxan-4-yl group may occupy hydrophobic pockets, while -CF₃ engages in π-π stacking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume